2-(3-Nitrophenyl)-N,N-dimethylethanamine

Description

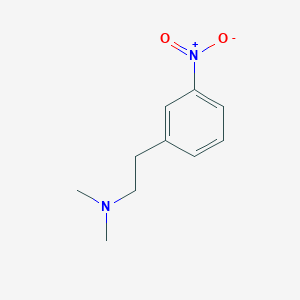

2-(3-Nitrophenyl)-N,N-dimethylethanamine is a tertiary amine featuring a nitro-substituted phenyl group at the 3-position of an ethanamine backbone with two methyl groups attached to the nitrogen.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N,N-dimethyl-2-(3-nitrophenyl)ethanamine |

InChI |

InChI=1S/C10H14N2O2/c1-11(2)7-6-9-4-3-5-10(8-9)12(13)14/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

REJISRJNHWPDMU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The pharmacological and physicochemical properties of N,N-dimethylethanamine derivatives are highly dependent on the nature and position of substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Substituent Effects on Receptor Binding: Halogens (Br, Cl): Bromine and chlorine in indole derivatives (e.g., compound 2d) enhance serotonin receptor affinity due to their electron-withdrawing nature and hydrophobic interactions . Nitro (-NO₂): While nitro groups are stronger electron-withdrawing groups than halogens, their presence on a phenyl ring (vs. indole) may reduce serotonin receptor affinity. Methoxy (-OMe): Methoxy groups (e.g., in 5-MeO-DMT) improve lipophilicity and serotonin receptor binding, making them critical for psychedelic activity .

Basicity: The nitro group decreases the basicity of the amine (pKa ~8–9 for nitro derivatives vs. ~10 for methoxy/halogen analogs), affecting ionization and pharmacokinetics.

Synthetic Considerations: Nitro-substituted compounds often require nitration reactions under controlled conditions (e.g., mixed HNO₃/H₂SO₄), which can complicate purification due to byproduct formation . Halogenation (e.g., bromination) and methoxylation are more straightforward, as seen in indole derivatives .

Mechanistic and Functional Differences

- Serotonergic Activity: Indole-based analogs (e.g., 2d, 5-MeO-DMT) directly interact with serotonin receptors due to structural similarity to endogenous serotonin. The nitro-phenyl derivative lacks this indole scaffold, likely limiting 5-HT receptor engagement .

- Calcium Channel Modulation: Carbinoxamine’s chlorophenyl-pyridyl structure enables binding to L-type calcium channels, a mechanism absent in nitro-phenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.